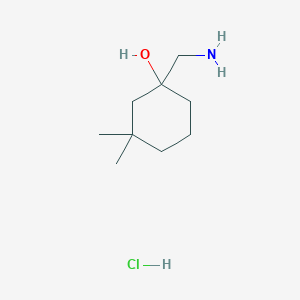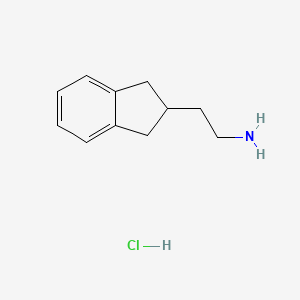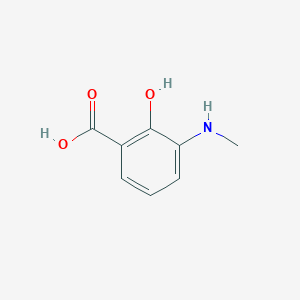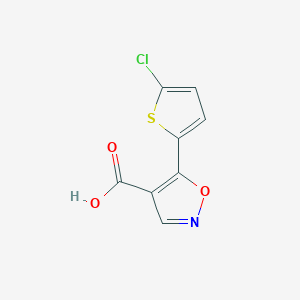
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid” is likely a heterocyclic compound due to the presence of the oxazole and thiophene rings . The presence of the carboxylic acid group suggests that it may have acidic properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the oxazole and thiophene rings. The presence of the chlorine atom could introduce some degree of polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo substitution reactions, particularly at the site of the halogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it somewhat soluble in water .Applications De Recherche Scientifique
Antioxidant Potential
A study by Prabakaran, Manivarman, & Bharanidharan (2021) synthesized derivatives related to 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid, demonstrating potential antioxidant activity. This was supported by in vitro studies and molecular docking, revealing strong interactions with protein tyrosine kinase, suggesting these compounds' potential in oxidative stress-related therapeutic applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity
Marvadi et al. (2020) explored a series of compounds, including 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, for antitubercular activity. The study highlighted promising antimycobacterial agents, suggesting the potential of derivatives of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid in combating tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).
Anticancer Properties
Zhang et al. (2005) identified a compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer with potential as an anticancer agent. The study found its effectiveness against various cancer cell lines, offering a new direction in cancer treatment research (Zhang et al., 2005).
Synthesis and Transformations
Prokopenko et al. (2010) conducted research on derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, demonstrating their synthesis and potential for further transformations. This study underlines the versatility and utility of such compounds in chemical synthesis (Prokopenko et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3S/c9-6-2-1-5(14-6)7-4(8(11)12)3-10-13-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCCJSOOXRQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



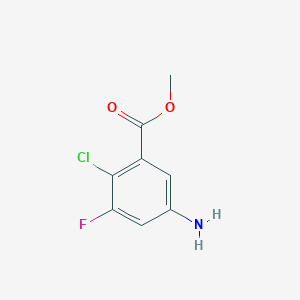
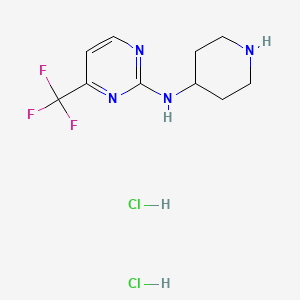



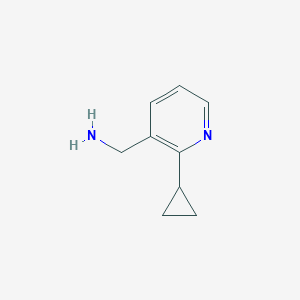
![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)
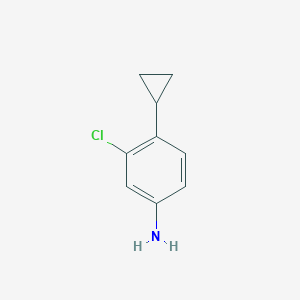
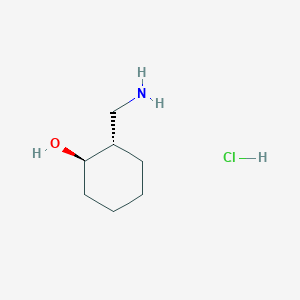
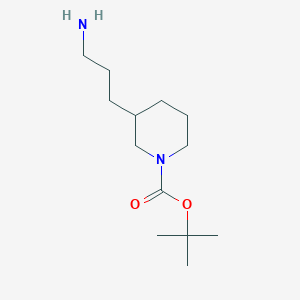
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)
